Episterol
Overview
Description
Episterol is a sterol involved in the biosynthesis of steroids. It is converted from 24-methylenelophenol and further converted to 5-dehydrothis compound by the enzyme C-5 sterol desaturase in yeast . This compound is also a precursor to ergosterol, which is an essential component of fungal cell membranes .
Mechanism of Action
Target of Action
Episterol is a sterol involved in the biosynthesis of steroids . It plays a crucial role in the ergosterol synthesis pathway, which is the natural sterol synthetic pathway in yeast . Ergosterol is an important and specific constituent of the fungal plasma membrane, and consequently regarded as a marker to evaluate fungal biomass .
Mode of Action
This compound is converted from 24-methylenelophenol . The sterol C-24 methyltransferase Erg6 converts zymosterol into fecosterol, and the sterol C-8 isomerase Erg2 catalyzes fecosterol into this compound . Finally, this compound is further desaturated and reduced to ergosterol by Erg3, Erg5, and Erg4 .
Biochemical Pathways
This compound is a key intermediate in the biosynthesis of ergosterol . The conversion of this compound to 5-dehydrothis compound is catalyzed by ERG3, the C-5 sterol desaturase in yeast . This process is part of the ergosterol biosynthesis pathway, which shares a number of intermediates with the biosynthesis of cholesterol and phytosterols .
Pharmacokinetics
It’s known that the ergosterol biosynthesis pathway, in which this compound plays a key role, is crucial for yeast growth and is a target for antifungal drugs .
Result of Action
The conversion of this compound to ergosterol is a critical step in the biosynthesis of ergosterol . Ergosterol is a vital component of the fungal cell membrane and plays a significant role in maintaining cell membrane integrity and function .
Action Environment
The action of this compound and its conversion to ergosterol can be influenced by various environmental factors. For instance, oxygen is required for the multiple reactions in the last module of the ergosterol biosynthesis pathway . Additionally, the balance between ergosterol anabolism and catabolism may be achieved by the synergistic action of enzymes involved in lipid metabolism .
Biochemical Analysis
Biochemical Properties
Episterol interacts with various enzymes and proteins in the sterol biosynthetic pathway . It is involved in key reactions for the synthesis of 5-dehydrothis compound and its deuterio-labeled analogs .
Cellular Effects
The effects of this compound on cells are primarily related to its role in sterol biosynthesis. It influences cell function by participating in the production of brassinosteroids, which are essential for plant growth and development .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in the biosynthesis of sterols and steroids . It participates in binding interactions with enzymes in the sterol biosynthetic pathway .
Metabolic Pathways
This compound is involved in the sterol biosynthetic pathway, interacting with various enzymes and cofactors . It plays a crucial role in the biosynthesis of brassinosteroids from a common phytosterol, campesterol .
Subcellular Localization
The subcellular localization of this compound is likely within the endoplasmic reticulum, where sterol biosynthesis primarily occurs
Preparation Methods
Synthetic Routes and Reaction Conditions: Episterol can be synthesized from 3β-acetoxycholest-5-en-24-one or its deuterio-labeled analog.
Industrial Production Methods: The industrial production of this compound often involves metabolic engineering strategies in yeast. Advances in synthetic biology and metabolic engineering have enabled the de novo biosynthesis of sterols and steroids in yeast, providing a green and safe production route for these valuable compounds .
Chemical Reactions Analysis
Types of Reactions: Episterol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include 5-dehydrothis compound and other intermediate sterols involved in the biosynthesis of ergosterol .
Scientific Research Applications
Episterol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroids and sterols.
Biology: Plays a crucial role in the study of sterol metabolism and its regulation in eukaryotic organisms.
Medicine: Investigated for its potential in antifungal treatments due to its role in ergosterol biosynthesis.
Industry: Utilized in the production of steroidal drugs and other pharmaceutical compounds.
Comparison with Similar Compounds
Ergosterol: A key component of fungal cell membranes, similar to cholesterol in animals.
Cholesterol: Found in animal cell membranes and serves as a precursor for steroid hormones.
Phytosterols: Such as β-sitosterol and campesterol, found in plants and used for their cholesterol-lowering properties.
Uniqueness: Episterol is unique due to its specific role in the biosynthesis of ergosterol in fungi. Unlike cholesterol and phytosterols, which are found in animals and plants respectively, this compound is primarily involved in fungal sterol metabolism .
Properties
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h10,18,20-22,24-26,29H,3,7-9,11-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,26+,27+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCAEOLDEYPGGE-JVAZTMFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963827 | |
Record name | Episterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Episterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006847 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
474-68-0 | |
Record name | Episterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=474-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Episterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Episterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Episterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006847 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of episterol in the context of fungal biology?
A1: this compound is a crucial precursor in the biosynthesis of ergosterol [, , , , , , , ]. Ergosterol is the primary sterol in fungal cell membranes and plays a vital role in membrane fluidity, permeability, and overall cellular function, analogous to the role of cholesterol in mammalian cells [, , ].
Q2: How does the presence of this compound in fungi make it a potential target for antifungal agents?
A2: The enzymes involved in the biosynthesis of ergosterol, including those responsible for the production and utilization of this compound, are specific to fungi and absent in mammals [, , , ]. This difference in sterol biosynthesis pathways makes this compound metabolism an attractive target for developing selective antifungal agents [, , , ].
Q3: Can you provide examples of antifungal agents that target ergosterol biosynthesis?
A3: Yes, several antifungal agents, including azoles (like ketoconazole) and morpholines (like fenpropimorph), target specific enzymes within the ergosterol biosynthesis pathway [, , , , ].
Q4: How does the inhibition of ergosterol biosynthesis affect fungal cells?
A4: Inhibition of ergosterol biosynthesis can lead to the accumulation of toxic sterol pathway intermediates and a depletion of ergosterol in fungal cell membranes. This disruption in sterol composition can lead to altered membrane function, impaired cell growth, and eventually cell death [, , , ].
Q5: The paper on Leishmania amazonensis mentions this compound as an endogenous sterol. Why is ergosterol biosynthesis targeted in a parasite like Leishmania?
A5: While Leishmania are parasites and not fungi, they also rely on ergosterol for cell membrane integrity and function [, ]. This makes enzymes within the ergosterol biosynthesis pathway, including those that act on this compound, viable targets for antiparasitic drug development [, ].
Q6: What is the molecular formula and molecular weight of this compound?
A6: this compound has the molecular formula C28H46O and a molecular weight of 402.67 g/mol.
Q7: How is this compound typically characterized and quantified in biological samples?
A7: Gas chromatography-mass spectrometry (GC-MS) is commonly used to identify and quantify this compound, along with other sterols, in biological samples [, , , ]. This technique separates sterols based on their volatility and identifies them based on their unique mass spectra.
Q8: What other analytical techniques are used to study this compound?
A8: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) have also been employed to analyze this compound, particularly in studies investigating the effects of antifungal agents on sterol biosynthesis [, , ].
Q9: How do fungicides like fenpropimorph affect this compound metabolism?
A9: Fenpropimorph and related fungicides are thought to interfere with the later stages of ergosterol biosynthesis, potentially affecting the conversion of fecosterol to this compound (Δ8→Δ7 isomerization) [, ].
Q10: Can fungi develop resistance to fungicides targeting ergosterol biosynthesis?
A10: Yes, fungi can develop resistance to fungicides like fenpropimorph. The mechanisms of resistance can be complex and may involve mutations in the target enzymes, reducing their binding affinity to the fungicide [, ].
Q11: How does the study of this compound in resistant strains contribute to understanding fungicide resistance?
A11: Analyzing changes in this compound levels and the accumulation of other sterol intermediates in resistant strains can provide insights into the specific steps in the ergosterol biosynthesis pathway affected by the fungicide and the potential mechanisms of resistance [, , ].
Q12: Is this compound found in plants?
A12: While this compound is primarily associated with fungi, it has been identified as a minor sterol component in some plant species [, ].
Q13: How is the study of this compound in plants relevant to understanding brassinosteroid biosynthesis?
A14: Investigating the levels of this compound and other sterol intermediates in plants can provide insights into the regulation of brassinosteroid biosynthesis. For example, the study on xylem cell differentiation in Zinnia elegans demonstrated the coordinated upregulation of this compound and brassinosteroid biosynthesis during this developmental process [].
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